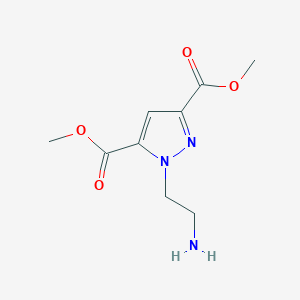
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a 3-methylidenecyclobutyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable purine precursor.
Chlorination: Introduction of the chlorine atom at the 6th position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Cyclobutylation: The 3-methylidenecyclobutyl group is introduced through a cycloaddition reaction, often involving cyclobutene derivatives and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine.
Substitution: Formation of substituted purine derivatives with various functional groups replacing the chlorine.
Scientific Research Applications
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, affecting metabolic pathways.
Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the 3-methylidenecyclobutyl group, making it less complex.
9-(Cyclobutyl)-9H-purin-2-amine: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine is unique due to the presence of both the chlorine atom and the 3-methylidenecyclobutyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
136137-59-2 |
|---|---|
Molecular Formula |
C10H10ClN5 |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
6-chloro-9-(3-methylidenecyclobutyl)purin-2-amine |
InChI |
InChI=1S/C10H10ClN5/c1-5-2-6(3-5)16-4-13-7-8(11)14-10(12)15-9(7)16/h4,6H,1-3H2,(H2,12,14,15) |
InChI Key |
DZGNXIMUYZWITN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)N2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)









![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)


